molecular formula C9H11NO4 B13985865 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL

2-(4-Methyl-3-nitrophenoxy)ethan-1-OL

Cat. No.: B13985865
M. Wt: 197.19 g/mol
InChI Key: UQYGWMRSXOUVBV-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenoxyethanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL typically involves the reaction of 4-methyl-3-nitrophenol with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenoxy)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-Methyl-3-nitrophenoxy)acetaldehyde or 2-(4-Methyl-3-nitrophenoxy)acetic acid.

    Reduction: Formation of 2-(4-Methyl-3-aminophenoxy)ethan-1-OL.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(4-Methyl-3-nitrophenoxy)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethan-1-OL: Lacks the methyl group, making it less hydrophobic.

    2-(3-Nitrophenoxy)ethan-1-OL: The nitro group is positioned differently, affecting its reactivity and biological activity.

Uniqueness

2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is unique due to the presence of both a methyl and a nitro group on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO4/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

UQYGWMRSXOUVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

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